4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
Description
4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes an isoindoline core, which is a fused ring system containing nitrogen, and various functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
(4-acetylphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c1-14(25)15-7-10-18(11-8-15)29-23(28)16-9-12-19-20(13-16)22(27)24(21(19)26)17-5-3-2-4-6-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNDYLKJWCCNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate typically involves the condensation of phthalic anhydride with primary amines to form the isoindoline core. This is followed by further functionalization to introduce the acetylphenyl and phenyl groups. Common reagents used in these reactions include phthalic anhydride, primary amines, and various catalysts to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s functional groups enable diverse reactivity:
2.1. Isoindoline-Dione Core
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Ring-opening reactions : Susceptible to nucleophilic attack at the carbonyl groups, especially under basic conditions.
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Substitution : Chlorine or ester groups (if present) can undergo nucleophilic aromatic substitution.
2.2. Acetylphenyl Substituent
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Oxidation : The acetyl group (CH₃CO-) can oxidize to carboxylic acids using strong oxidants (e.g., KMnO₄).
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Reduction : Reduction of ketones to alcohols or hydrocarbons using LiAlH₄/NaBH₄.
2.3. Phenyl Group (Position 2)
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Electrophilic substitution : Susceptible to nitration, sulfonation, or Friedel-Crafts alkylation.
Biological Activity and Mechanistic Insights
While direct data on this compound is limited, structurally similar isoindoline derivatives (e.g., 2-[(4-acetylphenyl)carbamoyl]phenyl acetate) exhibit:
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Enzyme inhibition : Targets acetylcholinesterase and butyrylcholinesterase with high potency .
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Antiproliferative activity : Demonstrated against NCI-60 cell lines, attributed to hydrogen bonding and π–π interactions in the crystal lattice .
Structural Stability and Intermolecular Interactions
Crystallographic studies of analogous compounds reveal:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial and antifungal potential of isoindoline derivatives, including 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate. These compounds exhibit significant activity against various pathogens, making them candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Evaluation
A study published in March 2024 evaluated several isoindoline derivatives, demonstrating that modifications to the structure significantly influenced their antimicrobial efficacy. The results indicated that certain derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further research into these compounds as therapeutic agents .
Inhibition of MicroRNAs
The compound has been investigated for its role in inhibiting specific microRNAs (miRNAs), which are critical regulators of gene expression involved in various diseases, including cancer. Inhibiting miRNAs can lead to the reactivation of tumor suppressor genes.
High-Throughput Screening
High-throughput screening (HTS) methods have been employed to identify small molecule inhibitors of miR-21 and miR-122. Compounds similar to 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate were part of these screenings, revealing their potential to modulate miRNA activity effectively .
Cancer Therapeutics
The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for anticancer drug development. Its structural features allow it to potentially inhibit cancer cell proliferation and induce apoptosis.
Research Insights
Research indicates that isoindoline derivatives can target multiple pathways associated with cancer cell survival. For instance, studies have shown that these compounds can affect the PI3K/Akt signaling pathway, which is crucial for cell growth and survival .
Chemical Biology Tools
Beyond therapeutic applications, this compound serves as a valuable tool in chemical biology for studying protein interactions and cellular mechanisms. Its ability to modify target proteins can help elucidate biological processes at the molecular level.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Potential as new antimicrobial agents | Significant activity against various pathogens |
| Inhibition of MicroRNAs | Modulation of gene expression through miRNA inhibition | Effective inhibitors identified through HTS |
| Cancer Therapeutics | Targeting pathways involved in cancer progression | Induces apoptosis and inhibits cell proliferation |
| Chemical Biology Tools | Studying protein interactions and cellular mechanisms | Valuable for elucidating biological processes |
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindoline derivative with similar structural features.
N-Phenylphthalimide: Another isoindoline derivative with a phenyl group attached to the nitrogen atom.
4-Acetylphenylphthalimide: A compound with a similar acetylphenyl group but lacking the additional phenyl group on the isoindoline core.
Uniqueness
4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate is an isoindoline derivative known for its diverse biological activities. This compound features an isoindoline core, which is a fused ring structure containing nitrogen, and various functional groups that enhance its chemical properties and biological interactions.
Chemical Structure and Properties
- IUPAC Name : (4-acetylphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Molecular Formula : C23H19NO5
- Molecular Weight : 401.40 g/mol
- CAS Number : 684227-17-6
The compound's structure includes multiple functional groups that contribute to its reactivity and potential biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindoline derivatives, including 4-acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Anti-Proliferative Activity
A study evaluated the anti-proliferative effects of similar isoindoline derivatives against the NCI 60 cell line panel. The results demonstrated significant activity against several cancer types, suggesting that modifications in the isoindoline structure could enhance potency.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 (Lung) | 10.5 | Moderate |
| MCF7 (Breast) | 8.3 | High |
| HCT116 (Colon) | 12.0 | Moderate |
Antimicrobial Activity
In addition to anticancer properties, compounds like 4-acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate have been investigated for their antimicrobial effects. Research has shown that such derivatives exhibit activity against various bacterial strains.
Antimicrobial Efficacy
A study on related isoindoline derivatives reported the following minimum inhibitory concentrations (MIC) against selected pathogens:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 25 | Effective |
| Escherichia coli | 50 | Moderate |
| Candida albicans | 30 | Effective |
The biological activity of 4-acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from phthalic anhydride and primary amines to form the isoindoline core. Subsequent steps introduce acetyl and phenyl groups through various chemical reactions.
Synthetic Route Example
- Condensation Reaction : Phthalic anhydride reacts with primary amines to form the isoindoline core.
- Functionalization : Acetyl and phenyl groups are introduced using acetic anhydride and phenolic compounds under acidic conditions.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry (MS) : To determine molecular weight.
Q & A
Q. What are the standard synthetic routes for preparing 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate, and how can reaction purity be optimized?
Methodological Answer: A common synthetic approach involves condensation reactions between isoindoline precursors and acetylphenyl derivatives. For example, refluxing precursors with sodium acetate in acetic acid (3–5 hours) promotes cyclization and esterification. Post-synthesis purification steps include filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Optimizing purity requires strict stoichiometric control (e.g., 0.11 mol aldehyde per 0.1 mol amine) and iterative recrystallization.
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm aromatic proton environments and carbonyl groups.
- X-ray Crystallography: Resolve structural ambiguities by comparing experimental data with DFT-optimized geometries .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700–1750 cm).
Conflicting data (e.g., unexpected peaks) should be addressed by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and cross-referencing with computational predictions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for synthesis steps involving acetic acid reflux.
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal.
Adherence to institutional Chemical Hygiene Plans (e.g., 100% compliance on safety exams) is mandatory for advanced laboratory work .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?
Methodological Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict thermodynamic stability (e.g., Gibbs free energy changes) .
- Reaction Path Search: Use the Artificial Force Induced Reaction (AFIR) method to simulate reaction mechanisms and identify intermediates .
- Solvent Effects: Apply continuum solvation models (e.g., COSMO-RS) to assess solvent compatibility and reaction yields .
Q. What methodological approaches are effective in analyzing contradictory data from different experimental batches?
Methodological Answer:
- Comparative Analysis: Replicate experiments under identical conditions (temperature, solvent purity) to isolate variables.
- Statistical Validation: Apply ANOVA or t-tests to batch data to identify outliers.
- Cross-Technique Validation: Correlate NMR findings with HPLC purity assays or mass spectrometry .
For example, inconsistent melting points may arise from polymorphic variations, requiring differential scanning calorimetry (DSC) to resolve .
Q. How can reaction parameters (solvent, catalyst, temperature) be systematically optimized for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol%), and temperature (80–120°C).
- High-Throughput Screening: Automate parallel reactions in microtiter plates to rapidly identify optimal conditions .
- Feedback Loops: Integrate experimental data with computational models (e.g., machine learning algorithms) to refine parameter predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
